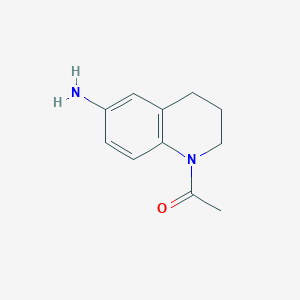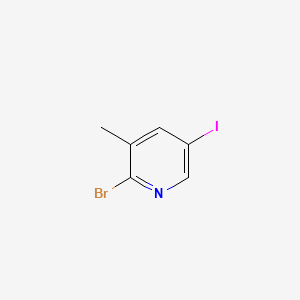
Boc-2,4-Dimethyl-D-Phenylalanine
Descripción general
Descripción
Boc-2,4-Dimethyl-D-Phenylalanine is a derivative of the amino acid phenylalanine, which has been modified to include protective groups and additional methyl groups on the phenyl ring. This compound is of interest in the field of synthetic chemistry, particularly in the synthesis of non-natural amino acids that can enhance the binding potency, chemical and biological stability, and pharmacokinetic characteristics of peptide-based compounds .
Synthesis Analysis
The synthesis of Boc-2,4-Dimethyl-D-Phenylalanine and its derivatives has been reported in several studies. A large-scale synthesis method has been described, which starts from commercially available N-Boc-2',6'-dimethyl-L-tyrosine methyl ester and features mild reaction conditions, leading to high chemical yields . Another study reports the preparation of N-Boc-4-Aminomethyl-L-phenylalanine, a related compound, from N-Boc-4-Iodophenylalanine using a Pd-catalyzed carbonylation, oxime formation, and catalytic reduction . Additionally, a synthetic route suitable for rapid scale-up to 150-kg scale has been developed for an N-BOC D-phenylalanine pharmaceutical intermediate, which involves asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
Molecular Structure Analysis
The molecular structure of Boc-2,4-Dimethyl-D-Phenylalanine includes a phenyl ring with two methyl groups at the 2 and 4 positions, which can influence the compound's interaction with biological molecules. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino functionality during reactions that modify other parts of the molecule .
Chemical Reactions Analysis
The Boc-protected amino acids are key intermediates in the synthesis of peptides. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in peptide bond formation. The presence of the dimethyl groups on the phenyl ring can also affect the reactivity and steric hindrance of the molecule, potentially leading to selectivity in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-2,4-Dimethyl-D-Phenylalanine are influenced by the protective Boc group and the methyl substituents on the aromatic ring. These modifications can alter the compound's solubility, stability, and reactivity. For instance, the Boc group increases the steric bulk and protects the amino group from unwanted reactions, while the methyl groups can increase hydrophobicity and affect the compound's binding characteristics in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
- Boc-2,4-Dimethyl-D-Phenylalanine has been used in the synthesis of complex peptides and amino acid derivatives. For example, it was used in native chemical ligation at phenylalanine, a process vital for the synthesis of specific peptides (Crich & Banerjee, 2007).
- It has also been utilized in the preparation of analogs, like in the synthesis of an angiotensin I analog containing a p-phosphonomethyl-L-phenylalanine residue (Cushman & Lee, 1992).
Biochemical Applications
- In biochemistry, Boc-2,4-Dimethyl-D-Phenylalanine has been used in studies involving tRNA. For instance, its Boc-protected derivative was used in the mischarging of Escherichia coli tRNAPhe, demonstrating its utility in exploring protein synthesis and amino acid incorporation processes (Baldini et al., 1988).
- The synthesis of NH-Boc- or NH-Fmoc-protected l-phenylalanines carrying methyl groups, including Boc-2,4-Dimethyl-D-Phenylalanine, has contributed to understanding the electronic and steric properties of amino acid derivatives (Illuminati et al., 2022).
Advanced Pharmaceutical and Biomedical Research
- Boc-2,4-Dimethyl-D-Phenylalanine has been involved in the development of novel drugs and therapeutic agents. For example, a large-scale synthesis method for 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines was developed, potentially useful for pharmaceutical applications (Cai, Breslin & He, 2005).
- It is also used in the preparation of derivatives for peptide synthesis, such as in the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, aimed at radioiodination and peptide synthesis (Wilbur et al., 1993).
Drug Delivery and Nanomedicine
- In the field of drug delivery and nanomedicine, Boc-2,4-Dimethyl-D-Phenylalanine has been used to enhance the efficacy of drugs. An example is its role in the preparation and characterization of polymeric micellar dimethoxycurcumin for tumor targeting (Liu et al., 2015).
Safety And Hazards
Boc-2,4-Dimethyl-D-Phenylalanine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . The compound should be stored at room temperature .
Propiedades
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428039 | |
| Record name | AG-H-17555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2,4-Dimethyl-D-Phenylalanine | |
CAS RN |
791625-59-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-dimethyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791625-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-17555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)




